Saroglitazar sulfoxide-d5
Description
Saroglitazar sulfoxide-d5 is a deuterium-labeled analog of saroglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist. The deuterated form replaces five hydrogen atoms with deuterium at specific positions, enhancing its stability and making it suitable as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic and metabolic studies . Saroglitazar itself is clinically recognized for its efficacy in improving insulin resistance, dyslipidemia, and nonalcoholic steatohepatitis (NASH) in preclinical models, with a mechanism rooted in dual PPARα/γ activation . The sulfoxide moiety in its structure contributes to its metabolic profile and receptor interaction.
Properties
Molecular Formula |
C25H29NO5S |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(2S)-3-[4-[2-[2-methyl-5-(4-methylsulfinylphenyl)pyrrol-1-yl]ethoxy]phenyl]-2-(1,1,2,2,2-pentadeuterioethoxy)propanoic acid |
InChI |
InChI=1S/C25H29NO5S/c1-4-30-24(25(27)28)17-19-6-10-21(11-7-19)31-16-15-26-18(2)5-14-23(26)20-8-12-22(13-9-20)32(3)29/h5-14,24H,4,15-17H2,1-3H3,(H,27,28)/t24-,32?/m0/s1/i1D3,4D2 |
InChI Key |
PXYMLHPTPMPABW-JXJCFHQSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])O[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)S(=O)C)C)C(=O)O |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)S(=O)C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Saroglitazar sulfoxide-d5 involves the incorporation of deuterium atoms into the molecular structure of Saroglitazar. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions to ensure selective deuteration at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets regulatory standards.
Chemical Reactions Analysis
Oxidation Reactions
Saroglitazar sulfoxide-d5 undergoes oxidation to form sulfone derivatives, a characteristic reaction of sulfoxide-containing compounds. This transformation is critical in understanding its stability and metabolic pathways. The oxidation occurs via the sulfoxide group (-S(O)-), which is converted to a sulfone (-S(O)₂-) under specific conditions. This reaction is often catalyzed by oxidizing agents such as hydrogen peroxide or peracids.
Nucleophilic Substitution
The compound participates in nucleophilic substitution reactions, particularly at the sulfur center. These reactions involve the replacement of the sulfoxide oxygen with nucleophiles, such as hydroxide ions or amines, depending on the reaction conditions. This reactivity is essential for studying its pharmacokinetic behavior and potential metabolic breakdown products.
Hydrolysis
This compound may undergo hydrolysis, particularly under acidic or basic conditions. This reaction could lead to cleavage of the sulfoxide group or other functional groups, such as esters or carbonyl moieties. Hydrolytic pathways are relevant for assessing drug stability and degradation mechanisms in biological environments.
Structural Influence on Reactivity
The molecular structure of this compound, with its deuterated positions, influences reactivity. Deuterium substitution alters bond strength and reaction kinetics, potentially stabilizing the molecule against certain degradation pathways. The SMILES notation ([2H]C([2H])([2H])C([2H])([2H])O...) highlights the specific positions of deuterium atoms, which may modulate electronic effects in reactions .
Comparison of Key Reactions
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Oxidation | Oxidizing agents (e.g., H₂O₂) | Formation of sulfone derivatives |
| Nucleophilic substitution | Nucleophiles (e.g., OH⁻, amines) | Replacement of sulfoxide oxygen |
| Hydrolysis | Acidic or basic environments | Cleavage of functional groups |
| Isotopic labeling | Deuterated reagents/catalysts | Enhanced stability and tracking |
Research Findings and Implications
-
Stability and Metabolism : The oxidation and hydrolysis pathways suggest that this compound may undergo metabolic transformations in vivo, influencing its therapeutic efficacy and half-life.
-
Synthesis Optimization : The use of deuterium labeling techniques improves the compound’s utility in pharmacokinetic studies, enabling precise tracking of drug metabolism and distribution.
-
Comparative Reactivity : Unlike compounds like pioglitazone or fenofibrate (which lack sulfoxide groups), this compound’s dual PPAR agonist activity is complemented by its unique reactivity profile, enabling broader therapeutic applications .
Scientific Research Applications
Saroglitazar sulfoxide-d5 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Saroglitazar and its metabolites.
Biology: Studied for its effects on lipid and glucose metabolism in cellular and animal models.
Medicine: Investigated for its potential therapeutic benefits in managing dyslipidemia, type 2 diabetes mellitus, and related metabolic disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Saroglitazar sulfoxide-d5 exerts its effects through dual activation of PPARα and PPARγ subtypes. Activation of PPARα leads to increased fatty acid oxidation and reduced triglyceride levels, while activation of PPARγ improves insulin sensitivity and glucose uptake. This dual action helps in managing both lipid and glucose levels, making it effective in treating dyslipidemia and type 2 diabetes mellitus .
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Structural and Pharmacological Profiles
- Structural Insights: this compound shares the benzothiazole core and sulfoxide group with its parent compound, saroglitazar. Unlike thiazolidinediones (e.g., rosiglitazone), saroglitazar lacks the cyclic ketone group, which may contribute to its distinct safety profile . Sulfasalazine contains a sulfonamide group but acts via bacterial cleavage in the gut, releasing anti-inflammatory metabolites, contrasting with saroglitazar’s direct PPAR activation .
Pharmacological and Clinical Comparison
Dual PPARα/γ Agonism vs. Selective PPARγ Activation :
- Saroglitazar’s dual agonism improves both lipid metabolism (via PPARα) and insulin sensitivity (via PPARγ), offering advantages in NASH treatment over selective PPARγ agonists like rosiglitazone, which primarily target glucose control .
- Rosiglitazone’s PPARγ selectivity is linked to fluid retention, weight gain, and increased cardiovascular risks (odds ratio for myocardial infarction: 1.43; 95% CI: 1.03–1.98) , whereas saroglitazar reduces hepatic steatosis and inflammation without reported cardiovascular adverse effects in preclinical studies .
Deuterium’s Role in Metabolic Stability :
- The deuterium in this compound slows hepatic metabolism via the kinetic isotope effect, extending its half-life in analytical workflows. This property is critical for accurate quantification of saroglitazar in biological matrices, contrasting with non-deuterated analogs .
Key Research Findings
- Preclinical Efficacy : Saroglitazar resolved steatohepatitis in diet-induced NAFLD models, reducing hepatic oxidative stress (e.g., malondialdehyde levels) and fibrogenic markers (e.g., TGF-β) .
- Deuterated Advantages : Studies using this compound have validated its utility in tracing saroglitazar metabolites, underscoring its irreplaceable role in drug development research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
